molecular formula C6H7FIN B1240908 Pyridinium, 2-fluoro-1-methyl-, iodide CAS No. 367-06-6

Pyridinium, 2-fluoro-1-methyl-, iodide

Cat. No.: B1240908
CAS No.: 367-06-6
M. Wt: 239.03 g/mol
InChI Key: DSXKRMRFCSAUNO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 2-fluoro-1-methyl-, iodide is a quaternary ammonium salt with the molecular formula C6H7FIN . This compound is characterized by the presence of a pyridinium ring substituted with a fluorine atom at the second position and a methyl group at the first position, with an iodide ion as the counterion. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 2-fluoro-1-methyl-, iodide typically involves the reaction of 2-fluoropyridine with methyl iodide. The reaction is carried out in a suitable solvent such as acetone, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 2-fluoro-1-methyl-, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridinium, 2-fluoro-1-methyl-, iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 2-fluoro-1-methyl-, iodide involves its interaction with nucleophiles and electrophiles. The fluorine atom at the second position of the pyridinium ring enhances the compound’s reactivity by increasing the electron density on the ring, making it more susceptible to nucleophilic attack. The iodide ion acts as a good leaving group, facilitating various substitution reactions .

Comparison with Similar Compounds

  • Pyridinium, 2-chloro-1-methyl-, iodide
  • Pyridinium, 2-bromo-1-methyl-, iodide
  • Pyridinium, 2-iodo-1-methyl-, iodide

Comparison: Pyridinium, 2-fluoro-1-methyl-, iodide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .

Properties

IUPAC Name

2-fluoro-1-methylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXKRMRFCSAUNO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1F.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431861
Record name Pyridinium, 2-fluoro-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-06-6
Record name Pyridinium, 2-fluoro-1-methyl-, iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 2-fluoro-1-methylpyridin-1-ium iodide interact with its target molecules and what are the downstream effects in the context of mass spectrometry analysis?

A1: 2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) is a derivatization reagent that reacts with primary amines or hydroxyl groups present in target molecules like catecholamines and amino acids []. This reaction forms derivatized products with improved ionization efficiency in mass spectrometry. Specifically, FMP-10 leads to a general increase in the signal-to-noise ratio (S/N) for the analyzed compounds []. This enhanced ionization allows for more sensitive and accurate detection of these molecules in complex biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.